![molecular formula C14H15ClN2S B5553696 6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

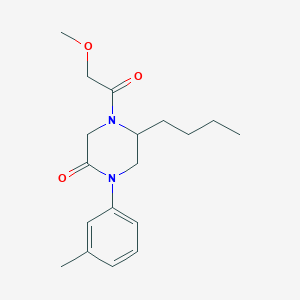

6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione, commonly known as CCPVT, is a chemical compound that has drawn significant attention from the scientific community due to its potential therapeutic applications. CCPVT has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Applications De Recherche Scientifique

Synthesis and Fluorescence Applications

Fluorescent dyes incorporating structures related to the chemical compound have been synthesized for applications in fluorescence. These compounds demonstrate significant fluorescent properties, which are valuable in various scientific and analytical applications, such as molecular probes for the study of biological systems and materials science. For example, derivatives of pyrimidine have been developed to show orange and red fluorescence in solution, highlighting their potential as fluorescent markers or sensors (Tominaga et al., 2006).

Crystal Structure and Molecular Interaction Studies

Studies on crystal structures and molecular interactions provide insights into the molecular dimensions, bonding, and three-dimensional network formations of related compounds. These insights are crucial for understanding the chemical and physical properties of new materials, which can lead to the development of drugs, catalysts, and materials with specific functionalities (Low et al., 1994).

Hydrogen Bonding for Molecular Recognition

Research into the hydrogen bonding capabilities of pyrimidine derivatives reveals their potential for molecular recognition, particularly in water. Such properties are essential for designing sensors, molecular switches, and materials for selective adsorption or separation processes. The study of poly(vinyldiaminotriazine) binding efficiently to pyrimidine derivatives through hydrogen bonding is a notable example, demonstrating the application of these interactions in recognizing nucleic acid bases and their derivatives (Asanuma et al., 1998).

Development of Sorbents for Acidic Gases

Pyrimidine-containing compounds have been explored as sorbents for acidic gases, such as SO2 and CO2. This application is particularly relevant in environmental science and engineering, where the capture and removal of these gases are critical for air quality management and mitigation of climate change effects. The synthesis and characterization of polymers containing tetrahydropyrimidine for sorption of weakly acidic gases demonstrate this application (Seçkin et al., 1997).

Supramolecular Chemistry and Dimerization

In supramolecular chemistry, the dimerization of ureidopyrimidones via quadruple hydrogen bonding showcases the utility of pyrimidine derivatives in forming highly stable dimeric structures. Such capabilities are fundamental for constructing complex molecular architectures, which have implications in materials science, nanotechnology, and drug design (Beijer et al., 1998).

Propriétés

IUPAC Name |

6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2S/c1-14(2)9-11(16-13(18)17-14)8-7-10-5-3-4-6-12(10)15/h3-9H,1-2H3,(H2,16,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDMHKYRSRSABC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C(NC(=S)N1)/C=C/C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)

![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)

![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)